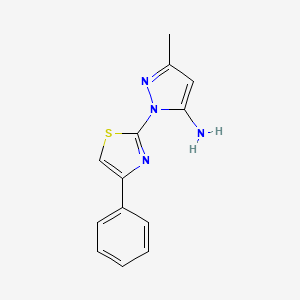

3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

描述

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is a bicyclic heterocyclic molecule featuring fused pyrazole and thiazole rings. Its systematic IUPAC name is derived through the following hierarchical analysis:

- The parent heterocycle is 1H-pyrazole , a five-membered ring with two adjacent nitrogen atoms.

- Substituents are numbered based on their positions: a methyl group at position 3, an amine group at position 5, and a 4-phenyl-1,3-thiazol-2-yl moiety at position 1.

- The thiazole ring (a five-membered ring with nitrogen at position 1 and sulfur at position 3) is further substituted with a phenyl group at position 4.

The molecular formula is C$${13}$$H$${12}$$N$$_4$$S , confirmed by high-resolution mass spectrometry (HRMS) data from analogous compounds. Key molecular features include:

- Molecular weight : 256.33 g/mol.

- Double bond equivalents : 9 (indicative of aromatic rings and unsaturation).

Table 1: Molecular Formula Breakdown

| Component | Count | Contribution to Formula |

|---|---|---|

| Carbon (C) | 13 | C$$_{13}$$ |

| Hydrogen (H) | 12 | H$$_{12}$$ |

| Nitrogen (N) | 4 | N$$_4$$ |

| Sulfur (S) | 1 | S |

Crystallographic Characterization and Stereochemical Features

While direct crystallographic data for this compound is not explicitly reported in the literature, insights can be inferred from structurally analogous pyrazole-thiazole hybrids. Key stereochemical considerations include:

- Planarity : The pyrazole and thiazole rings

属性

IUPAC Name |

5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S/c1-9-7-12(14)17(16-9)13-15-11(8-18-13)10-5-3-2-4-6-10/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLJUMQTUAPAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of Pyrazole Intermediate

A common route begins with substituted acetophenones reacting with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures (0 °C to room temperature) to yield ethyl 2,4-dioxo-4-arylbutanoates. These intermediates undergo reaction with phenylhydrazine in ethanol to form ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates.

Subsequently, the ester group is reduced by lithium aluminum hydride (LiAlH4) in THF to yield (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols. Selective oxidation with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) converts these to pyrazole-3-carbaldehydes.

The aldehyde is further converted to nitriles using liquid ammonia and iodine in THF. This sequence efficiently constructs the pyrazole core with functional handles for further modification.

Formation of the Thiazole Ring

The key step for introducing the 4-phenyl-1,3-thiazol-2-yl moiety involves cyclocondensation of pyrazolyl carbothioamides with substituted phenacyl bromides in ethanol. The carbothioamides are prepared by reaction of the pyrazole aldehydes with hydrogen sulfide in pyridine.

This cyclocondensation yields the target 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, including the desired compound 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine analogues.

Alternative Industrial Preparation Using Lawesson's Reagent

A patent (WO2015063709A1) describes an industrially advantageous process avoiding toxic solvents like pyridine. This method involves:

- Cyclizing a precursor compound in the presence of Lawesson's reagent to form the thiazole ring.

- Deprotecting the intermediate to obtain the pyrazole-thiazole compound.

- Further reaction and deprotection steps to yield the final compound or its salts.

This process includes precise temperature control (e.g., washing organic layers at 50–55 °C, concentration at 100–110 °C, and crystallization steps at 0–5 °C) and uses solvents such as toluene and aqueous sodium bicarbonate washes to purify the product.

The process avoids phosphorous oxychloride and pyridine, improving safety and yield. The final compound is isolated by filtration and drying at 40–45 °C for 15–20 hours.

Summary Table of Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|---|

| 1 | Formation of ethyl 2,4-dioxo-4-arylbutanoates | Substituted acetophenones, diethyl oxalate, potassium tert-butoxide, THF | 0 °C to RT | Base-mediated condensation |

| 2 | Pyrazole formation | Phenylhydrazine, ethanol | Reflux or RT | Cyclization to pyrazole |

| 3 | Reduction of ester to alcohol | LiAlH4, THF | 0 °C to RT | Careful quenching required |

| 4 | Oxidation to aldehyde | IBX, DMSO | RT | Selective oxidation |

| 5 | Conversion to nitrile | Liquid NH3, I2, THF | RT | Nucleophilic substitution |

| 6 | Formation of carbothioamide | H2S, pyridine | RT | Thiolation step |

| 7 | Cyclocondensation to thiazole | Phenacyl bromides, ethanol | Reflux | Ring closure |

| 8 | Industrial cyclization | Lawesson's reagent | 50–110 °C | Safer alternative to POCl3 |

| 9 | Purification | Washing, filtration, drying | 0–55 °C | Use of aqueous bicarbonate, toluene |

Research Findings and Yields

- Yields for the cyclocondensation step to form the thiazole ring typically range from 62% to 85% , depending on substituents.

- The industrial Lawesson's reagent method improves purity and yield compared to phosphorous oxychloride cyclization, with optimized solvent washes and temperature controls enhancing product isolation.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the final compounds, with detailed 1H and 13C NMR data supporting the substitution pattern.

化学反应分析

3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

科学研究应用

Antimicrobial Properties

Research indicates that compounds similar to 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine exhibit significant antimicrobial activity. For instance, derivatives of pyrazoles have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus .

Anti-inflammatory Effects

Studies have demonstrated that pyrazole derivatives can act as anti-inflammatory agents. The incorporation of thiazole groups has been linked to enhanced anti-inflammatory activity, making these compounds potential candidates for treating inflammatory diseases .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that similar compounds can inhibit cancer cell proliferation in vitro. This is attributed to their ability to interfere with specific signaling pathways involved in cell growth and survival .

Agrochemical Applications

In addition to medicinal uses, this compound has potential applications in agrochemistry. Pyrazole-based compounds are being investigated for their effectiveness as pesticides and herbicides due to their ability to disrupt biological processes in pests while being less toxic to non-target organisms .

-

Antimicrobial Efficacy Study :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazole derivatives, including those similar to this compound. Results indicated a significant reduction in bacterial growth at low concentrations . -

Anti-inflammatory Mechanisms :

Research conducted by Archana et al. explored the anti-inflammatory mechanisms of thiazole-containing pyrazoles. Their findings suggested that these compounds modulate inflammatory cytokine production, providing insights into their therapeutic potential . -

Pesticidal Activity Assessment :

A field study assessed the effectiveness of pyrazole-based pesticides on crop yield and pest control efficiency. The results demonstrated that these compounds could significantly reduce pest populations while maintaining crop health .

作用机制

The mechanism of action of 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

相似化合物的比较

Structural Variations in Pyrazole-Thiazole Hybrids

The biological and physicochemical properties of pyrazole-thiazole hybrids are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Effects on Bioactivity : The methyl group at the pyrazole-3 position in the target compound enhances thrombin inhibition compared to bulkier substituents like 4-chlorophenyl, which instead show antimicrobial activity .

- Thiazole Modifications : Replacing the 4-phenyl group on the thiazole with a 4-methylphenyl () minimally alters molecular weight but may affect lipophilicity and binding interactions.

- Thiazole vs. Pyridine Moieties : Substituting the thiazole with a pyridine ring (e.g., 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine) reduces molecular weight and shifts applications toward fluorescent materials rather than enzyme inhibition .

生物活性

3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a pyrazole ring and a thiazole moiety, which have been associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential applications in several therapeutic areas:

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results against various cancer cell lines. A study reported that thiazole-bearing compounds displayed IC50 values ranging from 1.61 µg/mL to 23.30 ± 0.35 mM against different cancer cell lines, suggesting that modifications on these rings can enhance cytotoxicity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 |

| Compound 10 | A431 | 1.98 ± 1.22 |

| Compound 13 | Jurkat & HT-29 | < Doxorubicin |

Antimicrobial Activity

The thiazole ring has been linked to antimicrobial properties, particularly against resistant strains of bacteria and mycobacteria. A series of substituted thiazoles were found to inhibit Mycobacterium growth effectively, highlighting the potential for developing new antimicrobial agents based on this scaffold .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into structure–activity relationships (SAR):

- Antitumor Studies : Investigations into various thiazole and pyrazole derivatives revealed that modifications at specific positions significantly influenced their anticancer activity. For example, electron-donating groups on the phenyl ring enhanced cytotoxic effects .

- Anticonvulsant Activity : Thiazole-based compounds have also been evaluated for anticonvulsant properties, with some derivatives showing significant protective effects in animal models .

常见问题

Basic Research Questions

What are the key considerations for designing a multi-step synthesis of 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine?

Methodological Answer:

A typical synthesis involves:

Cyclization : Use phenyl hydrazine and ethyl acetoacetate to form the pyrazole core .

Thiazole Ring Formation : Condense 4-phenylthiazole-2-amine with the pyrazole intermediate via nucleophilic substitution or coupling reactions.

Functionalization : Introduce the methyl group at position 3 using methyl iodide or dimethyl sulfate under basic conditions.

Critical Factors :

- Purification after each step (e.g., column chromatography) to avoid side products.

- Monitoring reaction progress via TLC or HPLC .

How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- NMR :

- IR : Identify N-H stretches (3200–3400 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹) .

- X-ray Crystallography : Resolve spatial arrangement of the pyrazole-thiazole system, critical for validating regioisomeric purity .

Advanced Research Questions

How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example, simulate the energy profile of thiazole-pyrazole coupling reactions.

- Machine Learning : Train models on existing reaction data to predict optimal solvents (e.g., DMF or DMSO) and catalysts (e.g., Cu(I) for Ullmann-type couplings) .

- Validation : Cross-check computational predictions with experimental yields (e.g., HPLC quantification) .

What strategies resolve contradictions in biological activity data for this compound?

Methodological Answer:

- Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) to identify IC₅₀ discrepancies in antimicrobial assays .

- Structural Analogues : Synthesize derivatives (e.g., replacing 4-phenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR).

- Target Validation : Use CRISPR/Cas9 knockout models to confirm if activity against Mycobacterium tuberculosis is target-specific or off-target .

How can reaction engineering improve scalability for this compound?

Methodological Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) to reduce byproducts .

- Catalyst Recycling : Immobilize copper catalysts on silica supports for Suzuki-Miyaura couplings, reducing metal leaching .

- Process Analytics : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .

What advanced techniques characterize electronic properties relevant to its pharmacological activity?

Methodological Answer:

- Electrochemical Analysis : Use cyclic voltammetry to measure redox potentials, correlating with electron-rich thiazole/pyrazole moieties .

- Molecular Docking : Simulate binding to biological targets (e.g., bacterial DNA gyrase) using AutoDock Vina. Focus on π-π stacking between the phenyl ring and enzyme active sites .

- QSAR Modeling : Derive predictive models using Hammett constants (σ) of substituents to optimize logP and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。